molecular formula C18H17BrFN3O3 B2664844 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1210470-57-7

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No. B2664844
CAS RN: 1210470-57-7
M. Wt: 422.254
InChI Key: IRQOROSSNXRMDS-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of a fluorophenyl group might suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, would have a chair conformation . The fluorophenyl and bromopyridine groups would likely be in a planar arrangement due to the nature of their bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring could potentially undergo reactions at the nitrogen atoms, while the fluorophenyl and bromopyridine groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and bromopyridine groups could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters

Compounds similar to “2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate” have been studied as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their fused heterocycles, which are structurally related to the compound , have demonstrated notable antiviral activities against the H5N1 influenza virus. This indicates their potential in developing antiviral therapeutics.

Anti-inflammatory Applications

Indole derivatives, which share a common structural motif with the compound, possess various biological activities, including anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.

Anticancer Applications

The synthesis of novel derivatives of the compound has also been explored for anticancer applications. These compounds could potentially be used in the development of new cancer therapies.

Antitubercular Activity

Indole derivatives have shown potential in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that the compound could be used in the development of new treatments for tuberculosis.

Urease Inhibition

Highly pathogenic bacteria colonize and maintain themselves with the aid of an enzyme called urease. Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections . The compound could potentially be used in the development of new antibacterial treatments.

Safety And Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its potential therapeutic applications .

properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O3/c19-14-9-13(10-21-11-14)18(25)26-12-17(24)23-7-5-22(6-8-23)16-3-1-15(20)2-4-16/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQOROSSNXRMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate

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